2-methylcyclohexanone physical and chemical properties
2-methylcyclohexanone physical and chemical properties
An In-depth Technical Guide to 2-Methylcyclohexanone: Physical and Chemical Properties
Introduction
2-Methylcyclohexanone, an organic compound with the formula CH₃C₆H₉O, is a cyclic ketone that serves as a versatile intermediate and solvent in various chemical applications.[1] As a derivative of cyclohexanone, its chemical reactivity is largely dictated by the ketone functional group and the adjacent alpha-carbons, one of which is tertiary. This structure leads to important regiochemical considerations in reactions such as enolate formation and alkylation. This guide provides a comprehensive overview of its physical properties, chemical behavior, spectral characteristics, and relevant experimental protocols for professionals in research and drug development.
Physical and Chemical Properties
2-Methylcyclohexanone is a colorless to pale yellow liquid, characterized by a weak, peppermint- or acetone-like odor.[2][3] It is less dense than water and its vapors are heavier than air.[3]
Physical Properties
The key physical properties of 2-methylcyclohexanone are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O | [2][3][4][5] |
| Molecular Weight | 112.17 g/mol | [2][3][5] |
| Appearance | Colorless to pale yellow liquid with a weak, peppermint-like odor. | [2][3] |
| Density | 0.924 g/mL at 25 °C | [2][4][5] |
| Boiling Point | 162-163 °C | [2][4][5] |
| Melting Point | -14 °C | [4][6][7] |
| Flash Point | 46 - 47.8 °C (116 °F) | [2][4][7] |
| Refractive Index (n²⁰/D) | 1.448 | [2][4][5] |
| Solubility | Insoluble in water. Soluble in alcohol, ether, and many polar organic solvents. | [2][3][4] |
| Vapor Pressure | 1 mmHg at 20 °C | [3][4] |
| Vapor Density | 3.86 (air = 1) | [3] |
Chemical Properties
The chemical reactivity of 2-methylcyclohexanone is centered around the carbonyl group and the adjacent α-carbons. Key reactions include enolate formation, alkylation, and oxidation.
-
Enolate Formation : As an unsymmetrical ketone, 2-methylcyclohexanone can form two distinct enolates: the kinetic enolate and the thermodynamic enolate.
-
The kinetic enolate is formed by removing the less sterically hindered proton from the C6 position. This is typically achieved using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).[8][9]
-
The thermodynamic enolate is the more stable, more substituted enolate, formed by removing the proton from the C2 position. Its formation is favored under equilibrium conditions, using a weaker base (e.g., NaH) or by allowing the kinetic enolate to equilibrate at a higher temperature.[8][10]
-
-
Alkylation : The regioselectivity of alkylation depends on which enolate is formed. Alkylation of the kinetic enolate occurs at the C6 position, while alkylation of the thermodynamic enolate occurs at the C2 position.[11][12]
-
Baeyer-Villiger Oxidation : Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), results in a ring expansion to form a seven-membered lactone (a cyclic ester).[13][14] The migratory aptitude of the adjacent carbons dictates the regioselectivity of oxygen insertion.
Spectral Data
The structural features of 2-methylcyclohexanone can be confirmed using various spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Data available, showing characteristic peaks for the methyl group and the protons on the cyclohexanone ring.[7][15] |
| ¹³C NMR | Data available, with a distinct peak for the carbonyl carbon and other signals corresponding to the ring carbons.[3][7] |
| Infrared (IR) | A strong absorption band characteristic of the C=O stretch in a cyclic ketone is present.[7][16] |
| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[7][16] |
Experimental Protocols
Detailed methodologies for key reactions involving 2-methylcyclohexanone are crucial for reproducible research.
Synthesis of 2-Methylcyclohexanone via Oxidation of 2-Methylcyclohexanol
This procedure outlines the oxidation of 2-methylcyclohexanol using sodium dichromate and sulfuric acid.
Materials:
-
2-methylcyclohexanol (2.0 moles)
-
Benzene (1 L)
-
Sodium dichromate dihydrate (238 g)
-
Concentrated sulfuric acid (324 mL)
-
Acetic acid (100 mL)
-
Water
-
Saturated sodium bicarbonate solution
-
Saturated salt solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 2.0 moles of 2-methylcyclohexanol in 1 L of benzene is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.[17]
-
A separate solution is made by dissolving 238 g of sodium dichromate dihydrate in 1 L of water containing 324 mL of concentrated sulfuric acid and 100 mL of acetic acid.[17]
-
The dichromate solution is added dropwise to the stirred alcohol solution over 2.5 hours, maintaining the reaction temperature at or below 10 °C using an ice bath.[17]
-
After the addition is complete, the mixture is stirred for an additional 3 hours at the same temperature.[17]
-
The aqueous layer is separated, diluted with 250 mL of water, and extracted twice with 300 mL portions of benzene.[17]
-
The benzene extracts are combined with the original benzene layer and washed sequentially with 500 mL of water, 400 mL of saturated sodium bicarbonate solution, and 400 mL of saturated salt solution.[17]
-
The organic layer is dried over anhydrous magnesium sulfate.[17]
-
Benzene is removed by distillation through a 20-cm Vigreux column.[17]
-
The residue is distilled to yield 2-methylcyclohexanone (b.p. 162.5–163.5 °C). The typical yield is 85–88%.[17]
Regioselective Alkylation: Formation of 2-Benzyl-6-methylcyclohexanone (Kinetic Control)
This protocol describes the formation of the kinetic enolate followed by alkylation.
Materials:
-
Diisopropylamine
-
n-Butyllithium in hexane
-
1,2-Dimethoxyethane (DME), freshly distilled
-
2-Methylcyclohexanone
-
Benzyl bromide, freshly distilled
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) by reacting diisopropylamine with n-butyllithium in DME at -78 °C under an inert atmosphere.[8]
-
Add 0.190 mole of 2-methylcyclohexanone dropwise to the LDA solution, ensuring the temperature does not exceed 0 °C.[11] A slight excess of LDA should be present, indicated by a persistent pale reddish-purple color.[11]
-
Stir the resulting lithium enolate solution and warm it to 30 °C.[11]
-
Rapidly add 0.400 mole of freshly distilled benzyl bromide with vigorous stirring.[11]
-
The reaction mixture is then processed to isolate the 2-benzyl-6-methylcyclohexanone product, which is formed via alkylation at the less substituted alpha-carbon.[8][11]
Visualizations
Diagrams illustrating key reaction pathways and workflows provide a clear conceptual understanding.
Reaction Pathways
// Nodes start [label="2-Methylcyclohexanone", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; k_enolate [label="Kinetic Enolate\n(Less Substituted)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; t_enolate [label="Thermodynamic Enolate\n(More Substituted)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; k_product [label="Alkylation at C6\n(e.g., 2-Benzyl-6-methylcyclohexanone)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; t_product [label="Alkylation at C2\n(e.g., 2-Benzyl-2-methylcyclohexanone)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> k_enolate [label="LDA, THF\n-78 °C", color="#EA4335"]; start -> t_enolate [label="NaH, THF\nRoom Temp (Equilibration)", color="#4285F4"]; k_enolate -> k_product [label="R-X (e.g., Benzyl Bromide)", color="#5F6368"]; t_enolate -> t_product [label="R-X (e.g., Benzyl Bromide)", color="#5F6368"]; } Caption: Regioselective enolate formation and alkylation of 2-methylcyclohexanone.
// Nodes ketone [label="2-Methylcyclohexanone", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Intermediate Adduct", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; lactone [label="Seven-Membered Lactone\n(Caprolactone derivative)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; acid [label="m-Chlorobenzoic Acid\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ketone -> intermediate [label="+ m-CPBA", color="#4285F4"]; intermediate -> lactone [label="Rearrangement &\nRing Expansion", color="#5F6368"]; intermediate -> acid [style=dashed, color="#5F6368"]; } Caption: Baeyer-Villiger oxidation pathway of 2-methylcyclohexanone.
Experimental Workflow
// Nodes start [label="Start: 2-Methylcyclohexanol\nin Benzene", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidation [label="Add Dichromate/Acid Solution\n(≤10 °C, 2.5h)", fillcolor="#FBBC05", fontcolor="#202124"]; stir [label="Stir for 3 hours\n(≤10 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Separate Layers &\nExtract Aqueous Phase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash [label="Wash Combined Organic Layers\n(H₂O, NaHCO₃, Brine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dry [label="Dry with MgSO₄", fillcolor="#EA4335", fontcolor="#FFFFFF"]; distill1 [label="Distill to Remove Benzene", fillcolor="#34A853", fontcolor="#FFFFFF"]; distill2 [label="Distill Residue for Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Pure\n2-Methylcyclohexanone", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> oxidation [color="#5F6368"]; oxidation -> stir [color="#5F6368"]; stir -> separation [color="#5F6368"]; separation -> wash [color="#5F6368"]; wash -> dry [color="#5F6368"]; dry -> distill1 [color="#5F6368"]; distill1 -> distill2 [color="#5F6368"]; distill2 -> end [color="#5F6368"]; } Caption: Workflow for the synthesis of 2-methylcyclohexanone.
Safety and Handling
2-Methylcyclohexanone is a flammable liquid and vapor.[18] It is harmful if swallowed, in contact with skin, or if inhaled.[4][18] It can cause serious eye irritation.[18] Proper personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical.[18] It should be stored in a well-ventilated place away from heat and ignition sources.[18] The compound may be altered by light and is incompatible with strong oxidizing agents.[18] In case of fire, alcohol-resistant foam, dry powder, or carbon dioxide are suitable extinguishing media.[19]
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